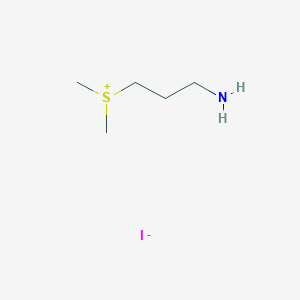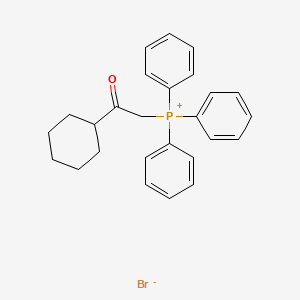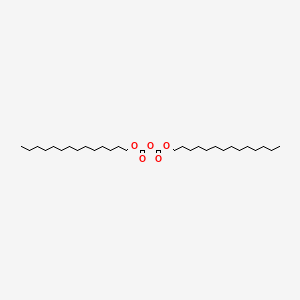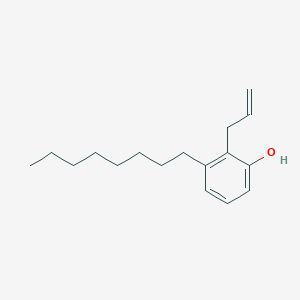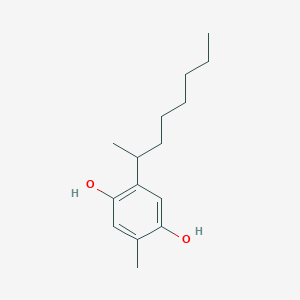
2-Methyl-5-(octan-2-YL)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(octan-2-YL)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl group and an octan-2-yl substituent. The structure of this compound imparts unique chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of a dihydroxybenzene derivative with an appropriate alkyl halide under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids can be employed to facilitate the alkylation reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(octan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(octan-2-YL)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediol, 2-methyl-: Similar structure but lacks the octan-2-yl substituent.
1,2-Benzenediol, 4-methyl-: Similar structure with different positioning of hydroxyl and methyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups instead of hydroxyl groups
Uniqueness
2-Methyl-5-(octan-2-YL)benzene-1,4-diol is unique due to the presence of the octan-2-yl substituent, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
113318-52-8 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-methyl-5-octan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-11(2)13-10-14(16)12(3)9-15(13)17/h9-11,16-17H,4-8H2,1-3H3 |
InChI-Schlüssel |
CLFXVPZVURKYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C1=C(C=C(C(=C1)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


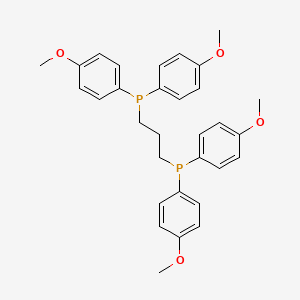
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
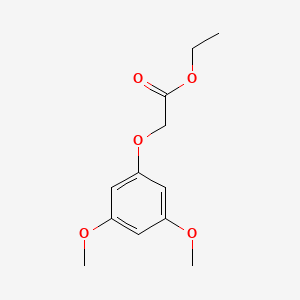
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
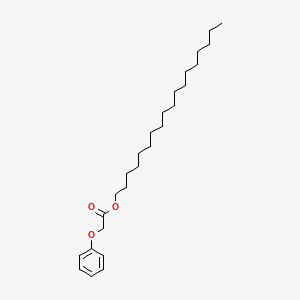
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
